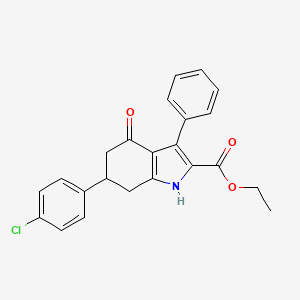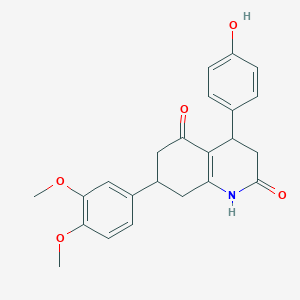![molecular formula C12H14N2O6 B5525764 methyl 4-[(2-methoxy-5-nitrophenyl)amino]-4-oxobutanoate](/img/structure/B5525764.png)
methyl 4-[(2-methoxy-5-nitrophenyl)amino]-4-oxobutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-[(2-methoxy-5-nitrophenyl)amino]-4-oxobutanoate is a chemical compound that has been studied for various applications in the field of organic chemistry, including the synthesis of azo dyes and dithiocarbamate. Its molecular structure, synthesis, and properties have been explored to understand its potential applications and behavior in chemical reactions.
Synthesis Analysis
The compound is synthesized through a variety of methods, including the reduction of Schiff bases and multi-component reactions. For instance, the Schiff bases reduction route has been employed for synthesizing related compounds with complex molecular structures, highlighting the versatility of this synthetic approach (Ajibade & Andrew, 2021).
Molecular Structure Analysis
Molecular structure investigations often utilize spectroscopic and crystallographic techniques. Studies have reported on the molecular conformations, stabilized by secondary intermolecular interactions and hydrogen bonding, of similar compounds. These analyses provide deep insights into the stability and reactivity of the molecular structure (Vanasundari et al., 2018).
Chemical Reactions and Properties
Methyl 4-[(2-methoxy-5-nitrophenyl)amino]-4-oxobutanoate undergoes various chemical reactions, demonstrating its reactivity and utility in organic synthesis. For example, the Diels-Alder reactions with ethylenic dienophiles under high pressure conditions showcase the compound's reactivity and potential for further chemical modifications (Ibata et al., 1986).
Aplicaciones Científicas De Investigación
Toward Nitroxide-Mediated Photopolymerization
This study introduced a new alkoxyamine bearing a chromophore group, aiming to explore its potential in photoinitiated polymerization processes. The compound showed significant activity under UV irradiation, generating alkyl and nitroxide radicals. This suggests its utility in developing more efficient photopolymerization methods, potentially impacting materials science and engineering applications (Guillaneuf et al., 2010).
Ruthenium Catalyzed Reduction of Nitroarenes
This research explored the catalytic reduction of nitroarenes to aminoarenes using formic acid and a ruthenium catalyst. The study's findings contribute to the understanding of nitroarene reduction, a key reaction in the synthesis of various aromatic compounds, highlighting the compound's role in facilitating these transformations (Watanabe et al., 1984).
Synthesis of [11C]HG-10-102-01 for Parkinson's Disease Imaging
This research centered on the synthesis of a new potential PET agent for imaging LRRK2 enzyme activity in Parkinson's disease. The use of methyl 4-[(2-methoxy-5-nitrophenyl)amino]-4-oxobutanoate in the synthesis process underscores its importance in developing diagnostic tools for neurological diseases (Wang et al., 2017).
Facile Preparation and Characterization of Unsymmetrical Bis-Aryl-α, β-Unsaturated Ketone Derivatives
This study detailed the synthesis and characterization of various curcuminoid derivatives, exploring their potential in materials science and organic chemistry. The research highlights the versatility of methyl 4-[(2-methoxy-5-nitrophenyl)amino]-4-oxobutanoate in synthesizing compounds with diverse functional applications (Khalid et al., 2020).
Propiedades
IUPAC Name |
methyl 4-(2-methoxy-5-nitroanilino)-4-oxobutanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O6/c1-19-10-4-3-8(14(17)18)7-9(10)13-11(15)5-6-12(16)20-2/h3-4,7H,5-6H2,1-2H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFDPDZYOLBAGEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)CCC(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(2-methoxy-5-nitroanilino)-4-oxobutanoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1S*,5R*)-3-(2,3-difluoro-6-methoxybenzyl)-6-(2-methoxyethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5525682.png)
![4-[(1-tert-butyl-1H-pyrrol-3-yl)carbonyl]-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5525684.png)
![N-[3-(1H-imidazol-1-yl)propyl]-2-(3-methoxyphenyl)-1,3-benzoxazole-6-carboxamide](/img/structure/B5525688.png)
![N'-[4-(dimethylamino)benzylidene]-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B5525691.png)

![1-[2-(2-chlorophenoxy)propanoyl]-3-methylpiperidine](/img/structure/B5525694.png)
![2-(4-methoxyphenyl)-1-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]piperidine](/img/structure/B5525704.png)


![5-{[4-(1,2-benzisothiazol-3-yl)-1-piperazinyl]carbonyl}-1-ethyl-2-piperidinone](/img/structure/B5525736.png)
![N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]-2-phenylacetamide](/img/structure/B5525739.png)
![4-methoxybenzaldehyde O-[(8,8,10,10-tetramethyl-8,9,10,11-tetrahydropyrido[4',3':4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)methyl]oxime](/img/structure/B5525749.png)
![1-[(4-chloro-3,5-dimethylphenoxy)acetyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5525759.png)
![[5-(2-phenylethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]cyanamide](/img/structure/B5525778.png)